molecular formula C4H9ClN2O2 B6354237 3-Hydroxymethylimidazolidin-4-one hydrochloride CAS No. 1171027-84-1

3-Hydroxymethylimidazolidin-4-one hydrochloride

Cat. No.: B6354237
CAS No.: 1171027-84-1
M. Wt: 152.58 g/mol
InChI Key: MPNUAMQFLZYCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymethylimidazolidin-4-one hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and catalysis, making it an essential tool for innovative discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of imidazol-4-ones, including 3-Hydroxymethylimidazolidin-4-one hydrochloride, involves several synthetic routes. One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts for the synthesis of substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethylimidazolidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolone derivatives, while reduction reactions may produce hydroxylated imidazolidinones .

Scientific Research Applications

3-Hydroxymethylimidazolidin-4-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxymethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylimidazolidin-4-one hydrochloride: Similar in structure but with a methyl group instead of a hydroxymethyl group.

    Imidazol-4-one derivatives: Various derivatives with different substituents on the imidazole ring, offering diverse chemical properties and applications.

Uniqueness

3-Hydroxymethylimidazolidin-4-one hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with target molecules, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(hydroxymethyl)imidazolidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c7-3-6-2-5-1-4(6)8;/h5,7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNUAMQFLZYCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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